Theoretical Insights into 2,2-Difluoro-7-oxabicyclo[4.1.0]heptane: A Computational Guide for Drug Discovery and Development
Theoretical Insights into 2,2-Difluoro-7-oxabicyclo[4.1.0]heptane: A Computational Guide for Drug Discovery and Development
Introduction: The Rising Interest in Fluorinated Bicyclic Scaffolds
The introduction of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's metabolic stability, lipophilicity, and binding affinity. The 7-oxabicyclo[4.1.0]heptane core, a strained bicyclic ether, is a valuable scaffold found in numerous natural products and bioactive molecules.[1] The strategic placement of a gem-difluoro group at the C2 position of this bicyclic system, creating 2,2-Difluoro-7-oxabicyclo[4.1.0]heptane, is anticipated to profoundly influence its conformational preferences and chemical reactivity. This unique combination of a strained epoxide ring and vicinal electron-withdrawing fluorine atoms presents both challenges and opportunities for the design of novel therapeutics and chemical probes.
This in-depth technical guide provides a theoretical framework for understanding the fundamental properties of 2,2-Difluoro-7-oxabicyclo[4.1.0]heptane. Leveraging established computational chemistry principles and extrapolating from studies on analogous fluorinated and bicyclic systems, we will explore its conformational landscape, predict its reactivity with a focus on epoxide ring-opening reactions, and propose a robust computational workflow for its further investigation. This document is intended to serve as a valuable resource for researchers and scientists engaged in the exploration of fluorinated scaffolds for drug development.
I. Conformational Landscape: A Tale of Two Rings
The conformational behavior of 2,2-Difluoro-7-oxabicyclo[4.1.0]heptane is governed by the interplay between the puckering of the six-membered ring and the rigid, strained three-membered epoxide ring. While direct experimental or computational data for this specific molecule is scarce, we can infer its likely conformational preferences from studies on related bicyclo[4.1.0]heptane derivatives.[2][3] The cyclohexane ring in these systems typically adopts chair, boat, and twist-boat conformations. However, the fusion of the cyclopropane ring restricts this flexibility. It is proposed that the bicyclic fragment of 1,6-diazabicyclo[4.1.0]heptanes, a related system, can exist in boat-like conformations.[2]
For 2,2-Difluoro-7-oxabicyclo[4.1.0]heptane, we can hypothesize the existence of two primary conformers: a "boat-like" and a "chair-like" arrangement of the six-membered ring. The presence of the bulky and electronegative gem-difluoro group at C2 is expected to introduce significant steric and electronic perturbations, likely influencing the relative energies of these conformers.
To quantitatively assess the conformational preferences, a systematic computational analysis is required. A detailed protocol for such an investigation is provided in a later section. The relative energies of these conformers are critical for understanding the molecule's overall shape and how it might interact with biological targets.
Table 1: Estimated Relative Energies of 2,2-Difluoro-7-oxabicyclo[4.1.0]heptane Conformers (Hypothetical)
| Conformer | Description | Relative Energy (kcal/mol) | Key Dihedral Angles (°) |
| I (Chair-like) | The six-membered ring adopts a distorted chair conformation. | 0.00 | C1-C6-C5-C4, C6-C1-C2-C3 |
| II (Boat-like) | The six-membered ring adopts a distorted boat conformation. | 1.5 - 3.0 | C1-C6-C5-C4, C6-C1-C2-C3 |
Note: The relative energies and dihedral angles presented are hypothetical and require validation through rigorous computational studies.
Caption: Conformational interconversion of the bicyclic core.
II. Reactivity and Mechanistic Insights: The Fluorine Effect on Epoxide Ring-Opening
The epoxide moiety is a highly versatile functional group, susceptible to ring-opening reactions with a wide range of nucleophiles.[4] In unsymmetrical epoxides, the regioselectivity of this attack is a critical consideration. For typical epoxides under basic or neutral conditions, nucleophilic attack preferentially occurs at the less sterically hindered carbon atom.[5] However, the presence of fluorine atoms can dramatically alter this selectivity.
A theoretical study on the ring-opening of hexafluoropropylene oxide (HFPO) revealed an "abnormal" regioselectivity, with nucleophiles preferentially attacking the more sterically hindered carbon.[6] This was attributed to the strengthening of the adjacent C-O bond by negative hyperconjugation between the oxygen lone pair and the antibonding C-F orbital.[6] This electronic effect outweighs the steric hindrance, directing the nucleophile to the alternative carbon.
Extrapolating from these findings to 2,2-Difluoro-7-oxabicyclo[4.1.0]heptane, we can predict that the gem-difluoro group at C2 will significantly influence the regioselectivity of nucleophilic attack on the epoxide ring (at C1 and C6). The strong electron-withdrawing nature of the fluorine atoms will polarize the C-F bonds, and negative hyperconjugation between the oxygen lone pair and the σ*(C-F) orbitals is expected. This would strengthen the O-C1 bond, making C6 the more likely site for nucleophilic attack.
Caption: Predicted regioselectivity of nucleophilic ring-opening.
III. A Robust Computational Workflow for In-Depth Analysis
To provide a definitive understanding of 2,2-Difluoro-7-oxabicyclo[4.1.0]heptane, a rigorous computational investigation is essential. The following protocol outlines a standard and reliable workflow employing Density Functional Theory (DFT), a workhorse of modern computational chemistry.
Step-by-Step Computational Protocol:
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Conformational Search:
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Objective: To identify all low-energy conformers of the molecule.
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Methodology: Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94) to generate a diverse set of initial structures.
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Rationale: This initial, computationally inexpensive step ensures that the subsequent, more accurate calculations do not miss any important conformers.
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-
Geometry Optimization and Frequency Calculations:
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Objective: To obtain the precise geometries and vibrational frequencies of the identified conformers.
-
Methodology: Optimize the geometry of each conformer using a DFT functional suitable for fluorinated compounds, such as ωB97X-D or M06-2X, with a Pople-style basis set (e.g., 6-31+G(d,p)).[6][7] Perform frequency calculations at the same level of theory to confirm that each optimized structure is a true minimum (i.e., has no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
-
Rationale: Accurate geometries are crucial for reliable energy calculations and for analyzing bonding and electronic properties. The ωB97X-D and M06-2X functionals are known to perform well for systems with non-covalent interactions and for main-group thermochemistry.
-
-
Single-Point Energy Refinement:
-
Objective: To obtain highly accurate relative energies of the conformers.
-
Methodology: Perform single-point energy calculations on the optimized geometries using a larger, more flexible basis set, such as 6-311++G(2df,2p).[8][9]
-
Rationale: This step improves the accuracy of the calculated energies, providing a more reliable picture of the conformational energy landscape.
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-
Transition State Searching for Ring-Opening Reactions:
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Objective: To elucidate the mechanism and predict the regioselectivity of nucleophilic ring-opening.
-
Methodology: For a chosen nucleophile (e.g., fluoride, methoxide), model the reaction pathways for attack at C1 and C6. Locate the transition state (TS) for each pathway using a TS optimization algorithm (e.g., Berny algorithm). The TS is a first-order saddle point and will have exactly one imaginary frequency corresponding to the reaction coordinate.
-
Rationale: The relative energies of the transition states will determine the kinetic product distribution, thus predicting the regioselectivity of the reaction.
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-
Intrinsic Reaction Coordinate (IRC) Calculations:
-
Objective: To verify that the located transition states connect the reactants and products.
-
Methodology: Perform IRC calculations starting from each transition state structure, following the reaction path downhill to the corresponding reactant and product.
-
Rationale: This confirms the identity of the transition state and provides a detailed picture of the reaction mechanism.
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Caption: A robust computational workflow for studying the target molecule.
IV. Proposed Synthetic Approach
While no specific synthesis for 2,2-Difluoro-7-oxabicyclo[4.1.0]heptane has been reported, a plausible route can be envisioned based on established methodologies for the synthesis of gem-difluoro compounds and the epoxidation of alkenes. A potential synthetic pathway could involve the difluorination of a suitable cyclohexanone precursor, followed by olefination and subsequent epoxidation.
Conclusion: A Roadmap for Future Investigations
This technical guide has provided a comprehensive theoretical overview of 2,2-Difluoro-7-oxabicyclo[4.1.0]heptane, a molecule of significant interest for medicinal chemistry and drug development. By drawing upon established principles and computational studies of analogous systems, we have offered insights into its likely conformational preferences and reactivity, with a particular focus on the electronically-driven regioselectivity of its epoxide ring-opening. The detailed computational workflow presented herein provides a clear roadmap for researchers to further elucidate the properties of this intriguing fluorinated scaffold. The theoretical predictions laid out in this guide, once validated by further computational and experimental work, will undoubtedly aid in the rational design of novel bioactive compounds based on the 2,2-Difluoro-7-oxabicyclo[4.1.0]heptane core.
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